6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one
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Overview
Description
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one is a complex organic compound that belongs to the class of indoloquinolizines
Preparation Methods
The synthesis of 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one typically involves a multi-step process. One common method starts with the condensation of tryptophan with dihydropyran under acidic conditions, leading to the formation of a tetrahydro-β-carboline intermediate. This intermediate undergoes oxidative decarboxylation and subsequent ring closure to yield the desired indoloquinolizine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Scientific Research Applications
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one can be compared with other indoloquinolizine derivatives, such as:
- 1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine
- 3-alkyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-ones
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
97456-66-1 |
---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6,7,12,12b-tetrahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C15H14N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-5,7,14,16H,6,8-9H2 |
InChI Key |
PTNQXFFJNMOTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC(=O)CC2C3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
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